molecular formula C3H10ClN B578565 ISO-PROPYLAMINE-D9 DCL CAS No. 1219798-50-1

ISO-PROPYLAMINE-D9 DCL

Cat. No.: B578565
CAS No.: 1219798-50-1
M. Wt: 105.631
InChI Key: ISYORFGKSZLPNW-JYRZJXIGSA-N
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Description

ISO-PROPYLAMINE-D9 DCL, also known as iso-Propylamine-d9 Deuterium Chloride, is an isotopically labeled compound with the molecular formula C3ClD10N and a molecular weight of 105.63 g/mol . This compound is primarily used in research settings due to its unique isotopic labeling, which makes it valuable for various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISO-PROPYLAMINE-D9 DCL typically involves the deuteration of iso-propylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled deuteration of iso-propylamine using deuterium gas under high pressure and temperature, with the presence of a catalyst to ensure efficient isotopic exchange. The resulting product is then purified to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

ISO-PROPYLAMINE-D9 DCL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated amides or nitriles, while reduction may produce deuterated amines .

Scientific Research Applications

ISO-PROPYLAMINE-D9 DCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ISO-PROPYLAMINE-D9 DCL involves the incorporation of deuterium atoms into target molecules. This isotopic substitution can affect the chemical and physical properties of the molecules, such as their stability, reactivity, and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

ISO-PROPYLAMINE-D9 DCL can be compared with other deuterated compounds, such as:

The uniqueness of this compound lies in its specific isotopic labeling and its applications in various fields of research. Its deuterium content provides valuable insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of ISO-PROPYLAMINE-D9 DCL involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "Deuterium oxide (D2O)", "Isopropylamine", "Deuterium chloride (DCl)" ], "Reaction": [ "Step 1: Dissolve Isopropylamine in D2O and cool the solution to 0-5°C.", "Step 2: Add DCl to the solution dropwise while stirring at 0-5°C.", "Step 3: Continue stirring the mixture at 0-5°C for 2-3 hours.", "Step 4: Allow the mixture to reach room temperature and stir for an additional 12-24 hours.", "Step 5: Extract the product with a suitable solvent and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by distillation or chromatography to obtain ISO-PROPYLAMINE-D9 DCL." ] }

CAS No.

1219798-50-1

Molecular Formula

C3H10ClN

Molecular Weight

105.631

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3

InChI Key

ISYORFGKSZLPNW-JYRZJXIGSA-N

SMILES

CC(C)N.Cl

Origin of Product

United States

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